molecular formula C17H30N2O2Si2 B15090000 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile CAS No. 75993-72-5

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile

Cat. No.: B15090000
CAS No.: 75993-72-5
M. Wt: 350.6 g/mol
InChI Key: KZHKLJLJVDSJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(trimethylsilyloxy)bicyclo[331]nonane-2,6-dicarbonitrile is a compound characterized by its unique bicyclic structure and the presence of trimethylsilyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile typically involves the reaction of bicyclo[3.3.1]nonane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyloxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines .

Scientific Research Applications

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding to biological targets and its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane-2,6-dione: This compound shares the bicyclic core but lacks the trimethylsilyloxy groups.

    2,6-Dimethylbicyclo[3.3.1]nonane: Another derivative with different substituents on the bicyclic framework.

    Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups instead of trimethylsilyloxy groups.

Uniqueness

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile is unique due to the presence of trimethylsilyloxy groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

75993-72-5

Molecular Formula

C17H30N2O2Si2

Molecular Weight

350.6 g/mol

IUPAC Name

2,6-bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile

InChI

InChI=1S/C17H30N2O2Si2/c1-22(2,3)20-16(12-18)9-7-15-11-14(16)8-10-17(15,13-19)21-23(4,5)6/h14-15H,7-11H2,1-6H3

InChI Key

KZHKLJLJVDSJTO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC2CC1CCC2(C#N)O[Si](C)(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.